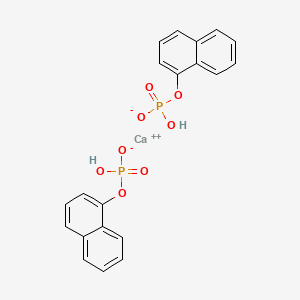

Calcium dinaphthyl di(hydrogen phosphate)

Description

Contextualization within Contemporary Inorganic and Organic Phosphorus Chemistry

The study of phosphorus-containing compounds is a cornerstone of both inorganic and organic chemistry. acs.org In recent years, a major focus has been the development of organic-inorganic hybrid materials that incorporate phosphorus-based ligands. acs.orgresearchgate.net These materials are synthesized to create complex networks with diverse functionalities. researchgate.net The connection between the inorganic (calcium) and organic (dinaphthyl phosphate) parts is typically through robust M-O-P (metal-oxygen-phosphorus) bonds. academie-sciences.fr

The synthesis of such hybrids often employs methods like sol-gel processing or precipitation reactions. researchgate.netchalcogen.ro For instance, the preparation of calcium dihydrogen phosphate (B84403) monohydrate can be achieved through a simple precipitation reaction from calcium carbonate and phosphoric acid. chalcogen.ro This provides a foundational methodology that can be adapted for the synthesis of more complex derivatives like calcium dinaphthyl di(hydrogen phosphate). The resulting materials are often crystalline solids whose properties are dictated by the nature of the organic and inorganic precursors. rsc.org

Theoretical Frameworks for Complex Hybrid Material Design

The design of complex hybrid materials like calcium dinaphthyl di(hydrogen phosphate) is guided by several theoretical principles. A key concept is the ability to tune the material's properties by judiciously selecting the organic and inorganic components. scispace.com The inorganic framework, in this case, provided by the calcium phosphate backbone, imparts structural rigidity and thermal stability. The organic dinaphthyl moieties, on the other hand, can introduce functionalities such as luminescence, hydrophobicity, or specific binding capabilities.

The construction of these materials can be envisioned as a self-assembly process, where the ionic interactions between the calcium cations and the phosphate anions drive the formation of an extended network. nih.gov The bulky naphthyl groups play a crucial role in dictating the packing of these networks, potentially leading to layered or porous structures. scispace.com The design process often involves computational modeling to predict the final structure and properties of the hybrid material before its synthesis.

Significance of Dinaphthyl Phosphate Moieties in Coordination Chemistry

The dinaphthyl phosphate moiety is a derivative of binaphthyl-based ligands, which are of significant interest in coordination chemistry and asymmetric catalysis. rsc.org The chirality of 2,2'-disubstituted 1,1'-binaphthyl backbones can be exploited to create enantioselective catalysts. rsc.orgacs.org While the specific use of dinaphthyl phosphate as a ligand is less documented than its phosphine (B1218219) counterparts, its structural features suggest a strong potential for coordinating to metal centers.

The phosphate group itself is a versatile ligand, capable of binding to metals in a variety of modes, including monodentate, bidentate, and bridging fashions. wikipedia.org In the context of calcium dinaphthyl di(hydrogen phosphate), the phosphate groups act as the bridge between the organic naphthyl groups and the inorganic calcium ion. The large steric bulk of the naphthyl groups can influence the coordination geometry around the calcium ion and can also lead to the formation of specific supramolecular architectures through π-π stacking interactions between the aromatic rings. The coordination of such bulky phosphine ligands with various metals has been a subject of extensive research. mdpi.com

Overview of Current Research Trajectories in Calcium-Organic Phosphate Hybrid Systems

Current research into calcium-organic phosphate hybrid systems is largely driven by their potential applications in biomaterials and medicine. frontiersin.orgunimib.it The inherent biocompatibility of calcium phosphates makes them ideal candidates for bone regeneration and drug delivery systems. unimib.itnih.gov For example, the incorporation of organic molecules into a calcium phosphate matrix can enhance its mechanical properties and introduce new functionalities. frontiersin.orgunimib.it

Researchers are exploring the use of these hybrid materials as pH-responsive nanocarriers for targeted drug delivery. rsc.org In such systems, the calcium phosphate core can encapsulate a therapeutic agent, which is then released in the acidic environment of tumor cells or endo-/lysosomes. rsc.org Another area of active investigation is the development of hybrid materials with improved remineralization potential for dental applications. nih.gov The organic component in these materials can control the precipitation of calcium phosphate phases and promote the repair of tooth enamel. nih.gov While the direct application of calcium dinaphthyl di(hydrogen phosphate) has not been extensively explored, its structure aligns with the fundamental principles of these advanced materials.

Data Tables

Table 1: Theoretical Physicochemical Properties of Calcium Dinaphthyl Di(hydrogen Phosphate)

| Property | Theoretical Value/Description | Basis of Estimation |

| Molecular Formula | C₄₀H₃₀CaO₈P₂ | Based on the combination of one Ca²⁺ ion and two [C₂₀H₁₅O₄P]²⁻ ions. |

| Molecular Weight | 756.67 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Expected appearance for a polycyclic aromatic phosphate salt. |

| Solubility | Sparingly soluble in water; soluble in strong acids | Based on the properties of similar calcium phosphate compounds. fao.orgwikipedia.org |

| Crystal System | Likely monoclinic or triclinic | Common crystal systems for complex organic salts. |

Table 2: Comparison of Related Calcium Phosphate Compounds

| Compound | Molecular Formula | Key Features |

| Calcium Dihydrogen Phosphate Monohydrate | Ca(H₂PO₄)₂·H₂O | A common fertilizer and food additive; soluble in acid. chalcogen.rofao.orgchemister.ru |

| Dicalcium Phosphate Dihydrate (Brushite) | CaHPO₄·2H₂O | Found in some kidney stones and dental calculi; used as a dietary supplement. wikipedia.orgnih.gov |

| Hydroxyapatite (B223615) | Ca₁₀(PO₄)₆(OH)₂ | The main mineral component of bone and teeth; highly biocompatible. nih.gov |

| Calcium Dinaphthyl Di(hydrogen Phosphate) | C₄₀H₃₀CaO₈P₂ | A hybrid material with bulky organic moieties; potential for tailored properties. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;naphthalen-1-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9O4P.Ca/c2*11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H2,11,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGGAHWRVWXHBG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16CaO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4588-86-7 | |

| Record name | Calcium dinaphthyl di(hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium dinaphthyl di(hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Structural Elucidation and Characterization of Calcium Dinaphthyl Di Hydrogen Phosphate

Single-Crystal and Powder X-ray Diffraction Analysis of Coordination Networks

Crystallographic Investigations of Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial aspect of materials science, as different polymorphs can exhibit distinct physicochemical properties. rsc.org The investigation of polymorphism in calcium dinaphthyl di(hydrogen phosphate) would involve the crystallization of the compound under various conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of different crystal packing arrangements. rsc.org

Powder X-ray Diffraction (PXRD) is the primary tool for identifying and distinguishing between these polymorphic forms. Each polymorph would yield a unique diffraction pattern, acting as a fingerprint for that specific crystalline phase. Furthermore, variable-temperature PXRD (VT-PXRD) experiments would be essential for studying phase transitions. rsc.org By monitoring the changes in the diffraction pattern as a function of temperature, researchers can identify the temperatures at which the compound transforms from one polymorphic form to another. rsc.org These transitions can be reversible or irreversible and provide thermodynamic information about the relative stabilities of the polymorphs.

High-Resolution Structural Refinement and Electron Density Mapping

Following the successful growth of a suitable single crystal, high-resolution single-crystal X-ray diffraction analysis would be performed to determine the precise atomic structure. This technique involves irradiating the crystal with X-rays and measuring the diffraction pattern produced. The resulting data allows for the calculation of an electron density map of the unit cell.

From this map, the positions of individual atoms (Calcium, Phosphorus, Oxygen, and Carbon) can be identified. The structural model is then refined to achieve the best possible fit between the calculated and observed diffraction data. High-resolution refinement provides highly accurate coordinates for each atom, which are fundamental for a detailed analysis of the molecule's geometry, connectivity, and intermolecular interactions. Electron density mapping can also reveal details about bonding and the distribution of electrons within the molecule, offering insights into the nature of the chemical bonds.

Analysis of Interatomic Distances and Bond Angles within CaO and PO₄ Polyhedra

The refined crystal structure provides precise measurements of interatomic distances and bond angles. In the context of calcium dinaphthyl di(hydrogen phosphate), this analysis would focus on the coordination environment of the calcium ion (the CaO polyhedron) and the geometry of the phosphate (B84403) group (the PO₄ tetrahedron).

The calcium ion would likely be coordinated by oxygen atoms from multiple phosphate groups, and possibly water molecules if present in the crystal structure. The geometry of this CaO polyhedron (e.g., octahedral, tetrahedral) and the specific Ca-O bond lengths are determined by the size of the cation and the nature of the ligands. The phosphate group is expected to have a tetrahedral geometry, but this can be distorted due to coordination with the calcium ion and participation in hydrogen bonding. pocketdentistry.com Analysis of the P-O bond lengths and O-P-O bond angles within the PO₄ tetrahedra provides information on these distortions. For instance, P-O bonds involving a hydrogen atom (P-OH) are typically longer than terminal P-O bonds.

Below is an illustrative table of typical bond lengths that might be expected for a calcium organophosphate structure.

| Bond Type | Typical Bond Length (Å) |

| Ca-O | 2.30 - 2.60 |

| P-O | 1.48 - 1.55 |

| P-OH | 1.56 - 1.62 |

| C-C (aromatic) | 1.37 - 1.42 |

| C-O | 1.35 - 1.45 |

Note: This table contains generalized, illustrative data and does not represent experimentally determined values for Calcium Dinaphthyl Di(hydrogen Phosphate).

Vibrational Spectroscopic Probes (FTIR, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique used to probe the molecular vibrations of a compound. usda.gov These techniques provide complementary information about the functional groups present in a molecule, their bonding environment, and intermolecular interactions like hydrogen bonding. pocketdentistry.comusda.gov

Deconvolution and Assignment of Phosphate and Dinaphthyl Moiety Vibrations

The vibrational spectrum of calcium dinaphthyl di(hydrogen phosphate) would be complex, containing contributions from both the inorganic phosphate portion and the organic dinaphthyl portion.

Phosphate Vibrations : The phosphate ion (PO₄³⁻) has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄). In a di(hydrogen phosphate) group (H₂PO₄⁻ or HPO₄²⁻), the symmetry is lowered, causing some degenerate modes to split and infrared- or Raman-inactive modes to become active. pocketdentistry.com The main vibrational modes for phosphate groups are found in distinct regions of the spectrum. researchgate.net The symmetric P-O stretching (ν₁) typically appears as a strong band in the Raman spectrum, while the antisymmetric P-O stretching (ν₃) gives rise to a strong absorption in the FTIR spectrum. researchgate.netresearchgate.net

Dinaphthyl Vibrations : The dinaphthyl moiety would exhibit a series of characteristic bands. These include aromatic C-H stretching vibrations (typically >3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane C-H bending modes.

By comparing the spectra with those of related calcium phosphates and naphthalene-containing compounds, and potentially with the aid of computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved. nih.gov

The table below provides an example of typical vibrational frequencies for the functional groups expected in the compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |

| O-H (in P-OH) | Stretching | 2500 - 3300 (broad) | FTIR |

| Aromatic C=C | Stretching | 1400 - 1650 | FTIR, Raman |

| P=O | Antisymmetric Stretch (ν₃) | 1000 - 1150 | FTIR (strong) |

| P-O | Symmetric Stretch (ν₁) | 950 - 1000 | Raman (strong) |

| P-O-C | Stretching | 900 - 1050 | FTIR |

| PO₄ | Bending (ν₄, ν₂) | 450 - 650 | FTIR, Raman |

Note: This table contains generalized, illustrative data and does not represent experimentally determined values for Calcium Dinaphthyl Di(hydrogen Phosphate).

Characterization of Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the crystal packing and structure of compounds containing hydrogen phosphate groups. nih.gov The presence of P-OH groups in calcium dinaphthyl di(hydrogen phosphate) makes it a potent hydrogen bond donor, while the phosphate oxygens act as acceptors. These interactions create extensive hydrogen bonding networks that link the molecules together.

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. pocketdentistry.com The formation of a hydrogen bond (P-O-H···O) weakens the O-H covalent bond, resulting in a characteristic shift of the O-H stretching vibration (ν(O-H)) to lower frequencies (a "red shift"). mdpi.com This band also typically becomes significantly broader and more intense. The extent of this shift and broadening correlates with the strength of the hydrogen bond. researchgate.net Analysis of the ν(O-H) band in the FTIR spectrum, as well as shifts in the phosphate vibrational modes, would therefore provide direct evidence and a qualitative measure of the strength and nature of the hydrogen bonding network within the crystal structure. nih.govkennesaw.edu

Probing Phase Purity and Crystallinity

The assessment of phase purity and crystallinity is fundamental to understanding the material properties of Calcium dinaphthyl di(hydrogen phosphate). Powder X-ray Diffraction (PXRD) is the principal technique employed for this purpose. A highly crystalline sample of the compound will produce a diffraction pattern with sharp, well-defined peaks at specific two-theta (2θ) angles, corresponding to the ordered arrangement of atoms in the crystal lattice. The presence of broad, diffuse humps in the diffractogram would indicate a significant amorphous (non-crystalline) component.

Phase purity is confirmed by comparing the experimental PXRD pattern to a reference pattern for Calcium dinaphthyl di(hydrogen phosphate) or by ensuring the absence of peaks corresponding to potential impurities, such as unreacted starting materials or alternative calcium phosphate phases. chalcogen.ro The sharpness of the diffraction peaks can also provide a qualitative measure of crystallite size; broader peaks are generally indicative of smaller crystallites. chalcogen.ro

Table 1: Illustrative PXRD Data Interpretation for Crystallinity and Phase Purity Assessment

| Sample Description | Observed PXRD Pattern Characteristics | Interpretation |

|---|---|---|

| High-Purity Crystalline Sample | Sharp, intense peaks at specific 2θ angles. No extraneous peaks observed. | The sample is highly crystalline and phase-pure. |

| Sample with Amorphous Content | Sharp peaks superimposed on a broad, diffuse background hump. | The sample is a mixture of crystalline and amorphous phases. |

| Impure Crystalline Sample | Primary set of sharp peaks with additional, weaker peaks not matching the target compound. | The sample is crystalline but contains one or more crystalline impurities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

NMR spectroscopy is an indispensable tool for obtaining detailed atomic-level information about the structure of Calcium dinaphthyl di(hydrogen phosphate) in both solid and solution states.

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally sensitive to the local electronic environment of the phosphorus nucleus. nih.gov This technique is used to confirm the chemical identity and integrity of the di(hydrogen phosphate) [H₂PO₄⁻] groups in the compound. For a pure, structurally homogeneous sample of Calcium dinaphthyl di(hydrogen phosphate), the ³¹P NMR spectrum is expected to show a single resonance, confirming the equivalence of the phosphate environments. The chemical shift (δ) of this peak provides critical information about the bonding and coordination of the phosphate moiety. The chemical shifts for hydrogen phosphate species typically occur in a well-defined region of the spectrum. researchgate.netresearchgate.net Any additional peaks could signify the presence of impurities, degradation products (like pyrophosphate), or different phosphate-containing species within the sample. researchgate.netchemrxiv.org

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphate Species

| Phosphorus-Containing Species | Typical ³¹P Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| Dihydrogen Phosphate (H₂PO₄⁻) | ~0 to 4 ppm | researchgate.net |

| Hydrogen Phosphate (HPO₄²⁻) | ~1 to 6 ppm | researchgate.net |

| Orthophosphate (PO₄³⁻) | ~2 to 7 ppm | chemrxiv.org |

| Hypothetical Calcium dinaphthyl di(hydrogen phosphate) | Expected within the H₂PO₄⁻ range | N/A |

Note: Chemical shifts are relative to 85% H₃PO₄ and can be influenced by solvent, pH, and counter-ions.

While ³¹P NMR probes the inorganic part of the molecule, Carbon-13 (¹³C) and Hydrogen-1 (¹H) NMR are used to elucidate the structure of the organic dinaphthyl ligands.

The ¹H NMR spectrum would display a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), which are characteristic of the protons on the naphthyl rings. The integration and splitting patterns of these signals confirm the number and relative positions of the protons. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically unique carbon atom in the naphthyl structure. mdpi.com The chemical shifts of carbons bonded directly to the phosphate oxygen will be particularly informative about the ligand's connectivity. Together, 1D and 2D NMR experiments (like COSY and HMQC) can be used to assign every proton and carbon signal, confirming the precise conformation and structural integrity of the dinaphthyl ligands attached to the phosphate centers. mdpi.com

Table 3: Expected NMR Signal Regions for the Dinaphthyl Ligand

| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons (Naphthyl C-H) | 7.0 - 8.5 |

| ¹³C NMR | Aromatic Carbons (Naphthyl C-H and C-C) | 110 - 150 |

| ¹³C NMR | Aromatic Carbons bonded to Oxygen (C-O-P) | 145 - 160 |

Electron Microscopy (SEM, TEM) for Microstructural and Nanoscale Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, or physical shape and size, of Calcium dinaphthyl di(hydrogen phosphate) particles from the micrometer to the nanometer scale.

SEM is the primary tool for investigating the crystal habit—the characteristic external shape—of the compound's microparticles. The analysis of numerous particles reveals the predominant morphology, which could be plate-like, needle-like, or prismatic, similar to habits observed in other calcium phosphate crystals like brushite. researchgate.netresearchgate.net By systematically altering synthesis conditions (e.g., temperature, concentration, solvent) and observing the resulting changes in crystal habit with SEM, researchers can infer details about the crystal growth mechanisms. chalcogen.ro For instance, the preferential growth along a specific crystallographic axis would result in an elongated, needle-like habit. The formation of well-defined, smooth crystal faces is indicative of a slow, controlled growth process, whereas irregular or dendritic structures suggest rapid precipitation. researchgate.netup.pt

When Calcium dinaphthyl di(hydrogen phosphate) is synthesized as a nanomaterial, TEM is essential for characterizing its nanoscale features. mdpi.com TEM provides higher resolution images than SEM, allowing for the direct visualization of individual nanoparticles, nanorods, or nanowires. nih.gov These images reveal precise information on the size distribution, shape, and crystallinity of the primary nanostructures.

Furthermore, TEM analysis is crucial for understanding how these primary nanoparticles assemble into larger structures. It can be determined whether the nanoparticles form loose agglomerates or dense, ordered aggregates. researchgate.net The mechanism of aggregation is important as it influences the bulk properties of the material. In some cases, amorphous precursor nanoclusters may first aggregate before transforming into a more stable crystalline phase, a process that can be captured and studied using advanced electron microscopy techniques. nih.gov

Thermal Analysis (TGA, DTA, DSC) of Thermal Decomposition Pathways and Stability

A comprehensive review of scientific literature reveals a notable absence of specific studies on the thermal analysis of Calcium dinaphthyl di(hydrogen phosphate). While thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition pathways of chemical compounds, no specific data sets or detailed research findings for this particular organophosphate salt are publicly available.

However, general principles derived from the study of related compounds, such as aromatic phosphate esters and other metallic hydrogen phosphates, can provide a hypothetical framework for its expected thermal behavior. It is critical to note that the following discussion is based on general trends in related chemical classes and is not based on experimental data for Calcium dinaphthyl di(hydrogen phosphate).

General Thermal Behavior of Related Phosphate Compounds

Research into various phosphate esters indicates that aryl phosphates, a class to which dinaphthyl di(hydrogen phosphate) belongs, generally exhibit greater thermal stability when compared to alkyl phosphates. semanticscholar.org The decomposition of aryl phosphates often requires significantly higher temperatures and may proceed through the cleavage of P-O and C-H bonds. semanticscholar.org For instance, a study on tri-p-tolyl phosphate, another aromatic phosphate, showed it to be minimally degraded even at a temperature of 370°C in the presence of air. nih.gov

The decomposition pathway for organophosphorus compounds, including aryl phosphates, can involve the elimination of a phosphorus acid. nih.gov This process, however, tends to occur at much higher temperatures for aryl phosphates than for their alkyl counterparts. nih.gov

Furthermore, the thermal behavior of metallic hydrogen phosphates is known to involve decomposition into polyphosphate salts. stackexchange.com For example, sodium hydrogen-phosphate mixtures have been observed to decompose at temperatures around 320°C, forming more condensed polyphosphate structures. stackexchange.com The presence of a metal cation, in this case, calcium, is also known to influence the decomposition process. Studies involving aromatic phosphate esters in the presence of metals have shown reactions occurring at elevated temperatures (e.g., 475°C) that result in the formation of metal polyphosphate films. researchgate.net

Hypothetical Decomposition for Calcium Dinaphthyl Di(hydrogen Phosphate)

Based on these general principles, one could hypothesize that the thermal decomposition of Calcium dinaphthyl di(hydrogen phosphate) would be a multi-stage process. An initial stage might involve the condensation of the di(hydrogen phosphate) groups, releasing water molecules and forming calcium naphthyl pyrophosphate structures. This is analogous to the decomposition observed in inorganic hydrogen phosphates. stackexchange.com As the temperature is further increased, the cleavage of the P-O-naphthyl ester bonds and the C-H bonds on the naphthyl rings would likely occur, leading to the breakdown of the organic portion of the molecule and the eventual formation of a stable inorganic residue, presumably a form of calcium polyphosphate or phosphate oxide. semanticscholar.orgnih.gov

Data Tables

Due to the lack of experimental research on Calcium dinaphthyl di(hydrogen phosphate), no data tables for TGA, DTA, or DSC can be presented. The generation of such tables would require specific experimental data, which is not available in the reviewed sources.

In Depth Coordination Chemistry and Supramolecular Assembly of Calcium Dinaphthyl Di Hydrogen Phosphate

Elucidation of Ligand-Metal Ion Binding Modes and Stoichiometries

The interaction between the calcium ion (Ca²⁺) and the dinaphthyl di(hydrogen phosphate) ligand is anticipated to be primarily electrostatic, involving the negatively charged oxygen atoms of the phosphate (B84403) group. The bulky naphthyl groups would likely play a significant role in the steric environment around the calcium center, influencing the coordination number and geometry.

The di(hydrogen phosphate) moiety, [R-O-PO(OH)₂], where R is the naphthyl group, offers several potential binding sites. The coordination is expected to occur through the phosphoryl oxygen (P=O) and the hydroxyl oxygens (P-OH) of the phosphate group. Depending on the deprotonation state of the phosphate, the binding can be monodentate or bidentate. Given the presence of two hydrogen atoms on the phosphate group, the ligand can exist in different protonation states, which will directly impact its charge and binding affinity for the Ca²⁺ ion.

In solid-state structures of related calcium phosphate compounds, calcium ions often exhibit coordination numbers ranging from 6 to 8, adopting geometries such as octahedral, pentagonal bipyramidal, or distorted trigonal prismatic. nih.govresearchgate.net It is plausible that calcium dinaphthyl di(hydrogen phosphate) would form complexes with varying stoichiometries, such as 1:1 or 1:2 (metal:ligand), influenced by factors like the concentration of reactants and the solvent system used during synthesis. The large steric hindrance from the dinaphthyl groups might favor lower coordination numbers and specific crystalline arrangements.

Solution-Phase Speciation, Complex Formation, and Equilibrium Studies

In solution, the speciation of calcium dinaphthyl di(hydrogen phosphate) would be a dynamic equilibrium involving the free calcium ions, the protonated and deprotonated forms of the dinaphthyl di(hydrogen phosphate) ligand, and various complexed species. The formation of ion pairs, such as [Ca(dinaphthyl di(hydrogen phosphate))]⁺, is a likely initial step in the complexation process.

The equilibrium would be governed by the association constants for the formation of these complexes. Studies on similar systems, like calcium complexes with other phosphate esters, have shown that the binding affinity is sensitive to the nature of the organic substituent. squarespace.com The electron-donating or withdrawing nature of the naphthyl group would influence the basicity of the phosphate oxygen atoms and thus the stability of the calcium complexes.

Techniques such as potentiometric titrations, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) would be instrumental in determining the stoichiometry and stability constants of the complexes formed in solution. These studies would help to construct a comprehensive speciation diagram, illustrating the distribution of different calcium-dinaphthyl di(hydrogen phosphate) species as a function of pH and reactant concentrations.

Supramolecular Architectures and Directed Self-Assembly Processes

The self-assembly of calcium dinaphthyl di(hydrogen phosphate) into ordered supramolecular architectures is expected to be driven by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions between the naphthyl rings. The directional nature of these interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. researchgate.net

The design of specific supramolecular structures could be achieved by controlling experimental conditions such as solvent polarity, temperature, and the presence of templating agents. The principles of crystal engineering, which have been successfully applied to other metal-organic frameworks and coordination polymers, would be highly relevant in predicting and controlling the self-assembly of calcium dinaphthyl di(hydrogen phosphate). nih.gov

Influence of Solvent, Ionic Strength, and pH on Coordination Environment

The coordination environment of the calcium ion in calcium dinaphthyl di(hydrogen phosphate) complexes is highly susceptible to the surrounding medium.

Solvent: The polarity and coordinating ability of the solvent can significantly impact the solubility of the complex and the coordination sphere of the calcium ion. In polar, coordinating solvents like water or dimethyl sulfoxide (B87167) (DMSO), solvent molecules can compete with the phosphate ligand for coordination sites on the calcium ion. In contrast, non-polar solvents would favor the aggregation and precipitation of the complex. The choice of solvent can also influence the morphology of the resulting crystals. chalcogen.ro

Ionic Strength: The ionic strength of the solution affects the activity of the ions and, consequently, the equilibrium of complex formation. An increase in ionic strength generally leads to a decrease in the stability of the complexes due to the shielding of electrostatic interactions. This can influence the solubility of calcium dinaphthyl di(hydrogen phosphate), with studies on other calcium phosphates showing altered solubility ranges at higher ionic strengths. mdpi.com

pH: The pH of the solution is a critical parameter as it determines the protonation state of the di(hydrogen phosphate) ligand. At low pH, the ligand will be fully protonated and less likely to coordinate with the calcium ion. As the pH increases, the phosphate group will deprotonate, increasing its negative charge and its affinity for the Ca²⁺ ion. This pH-dependent behavior is a common feature of phosphate-containing ligands and is crucial for controlling the formation and dissolution of calcium phosphate phases. google.comfao.org

Interactions with Metal Ions (other than calcium) in Solution and Solid Phases

The dinaphthyl di(hydrogen phosphate) ligand is capable of coordinating with a variety of other metal ions in addition to calcium. The nature of these interactions would depend on the specific properties of the metal ion, such as its charge, size, and preferred coordination geometry.

In Solution: In a solution containing a mixture of metal ions, competitive binding to the dinaphthyl di(hydrogen phosphate) ligand would occur. Hard metal ions, which are similar to Ca²⁺, such as Mg²⁺, Sr²⁺, and Ba²⁺, would likely form complexes with similar binding modes. Transition metal ions, such as Cu²⁺ and Zn²⁺, are also known to form stable complexes with phosphate ligands. researchgate.net The relative stability of these complexes would determine the predominant species in solution. Lanthanide and actinide ions, with their high charge and coordination numbers, are also expected to form strong complexes with organophosphate ligands. nih.gov

In the Solid Phase: The introduction of other metal ions into a system containing calcium dinaphthyl di(hydrogen phosphate) could lead to the formation of mixed-metal coordination polymers or the substitution of calcium ions in the crystal lattice. This could be a route to synthesizing novel materials with tailored properties. The study of transition metal phosphate complexes has revealed a rich variety of structures and bonding modes, including bidentate, bridging, and chelating coordination, which could also be anticipated with the dinaphthyl di(hydrogen phosphate) ligand. wikipedia.org

Theoretical and Computational Chemistry of Calcium Dinaphthyl Di Hydrogen Phosphate

Density Functional Theory (DFT) Studies of Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netacademie-sciences.fr For a compound like calcium dinaphthyl di(hydrogen phosphate), DFT could be employed to elucidate fundamental aspects of its chemical nature.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes mapping the electron density distribution to identify regions of high and low electron density, which are indicative of the types of chemical bonds present. Natural Bond Orbital (NBO) analysis, a common tool used in conjunction with DFT, could quantify the ionic and covalent character of the bonds between calcium and the phosphate (B84403) oxygen atoms, as well as the bonds within the naphthyl and phosphate moieties. researchgate.net In related metal-phosphate complexes, DFT calculations have shown that the nature of the metal-oxygen bond can significantly influence the properties of the entire complex. nih.gov

Furthermore, DFT is instrumental in calculating the energetics of the molecule. This includes determining the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These parameters are vital for understanding the molecule's reactivity, with a smaller HOMO-LUMO gap generally suggesting higher reactivity. For example, in the study of calcium-BINOL phosphate catalyzed reactions, DFT has been used to assess the energy of the catalyst resting state. beilstein-journals.org

A hypothetical DFT study on calcium dinaphthyl di(hydrogen phosphate) would likely involve selecting an appropriate functional (such as B3LYP or a functional from the M06 suite) and a suitable basis set (e.g., 6-31G* or larger) to accurately describe the system. nih.govwhiterose.ac.uk The inclusion of dispersion corrections would be important to properly account for the non-covalent interactions involving the large naphthyl groups. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of Calcium Dinaphthyl Di(hydrogen Phosphate)

| Property | Predicted Value/Information | Significance |

| Optimized Geometry | Bond lengths (Ca-O, P-O, C-C), bond angles, dihedral angles | Provides the 3D structure and conformation. |

| Electronic Energy | Total energy of the molecule | A fundamental property for comparing stability. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | Indicates electronic excitability and chemical reactivity. |

| NBO Charges | Partial atomic charges on Ca, O, P, and C atoms | Reveals the nature and polarity of chemical bonds. |

| Bond Order | A measure of the number of chemical bonds between two atoms | Characterizes the strength and type of bonding. |

Molecular Dynamics Simulations for Solution Behavior and Solid-State Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of atoms and molecules. nih.govmdpi.comnih.gov This method could provide significant insights into both the solution-phase behavior and the solid-state dynamics of calcium dinaphthyl di(hydrogen phosphate).

For the solid state, MD simulations can be used to investigate the dynamics of the crystal lattice. This includes studying vibrational motions of the atoms, the possibility of phase transitions at different temperatures, and the diffusion of ions or molecules within the crystal. While no specific MD studies on the solid state of calcium dinaphthyl di(hydrogen phosphate) are available, research on other crystalline materials demonstrates the utility of this approach. For hydroxyapatite (B223615), a related calcium phosphate, MD simulations have been used to explore the dynamics of water molecules within nanopores and the reactivity of its surfaces. mdpi.com

A critical component for accurate MD simulations is the development of a reliable force field. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For a novel molecule like calcium dinaphthyl di(hydrogen phosphate), a new force field would likely need to be parameterized, often using data from higher-level quantum mechanical calculations like DFT. researchgate.netwhiterose.ac.uk

Table 2: Potential Insights from Molecular Dynamics Simulations of Calcium Dinaphthyl Di(hydrogen Phosphate)

| Simulation Type | Information Gained | Relevance |

| Solution-Phase MD | Solvation structure, ion pairing, aggregation behavior, conformational flexibility | Understanding solubility, bioavailability, and interactions in biological or chemical systems. |

| Solid-State MD | Crystal lattice vibrations, thermal stability, diffusion of ions, phase transitions | Predicting material properties such as stability and conductivity. |

Ab Initio and Semi-Empirical Calculations for Spectroscopic Prediction

Computational methods are invaluable for predicting and interpreting various types of spectra. Both high-level ab initio and more approximate semi-empirical methods can be applied to predict the spectroscopic properties of calcium dinaphthyl di(hydrogen phosphate).

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer high accuracy for calculating molecular properties, including those relevant to spectroscopy. researchgate.netrsc.org For instance, ab initio calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule. researchgate.netrsc.org For the monohydrated dihydrogen phosphate anion, ab initio molecular dynamics has been shown to be important for capturing the effects of large-amplitude motions on the IR spectrum. rsc.org

Time-dependent DFT (TD-DFT) is a widely used ab initio method for predicting electronic absorption spectra (UV-Vis). researchgate.net For calcium dinaphthyl di(hydrogen phosphate), the naphthyl groups are expected to give rise to strong absorptions in the UV region. TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. This would be useful for characterizing the compound and understanding its electronic transitions.

Semi-empirical methods, which use parameters derived from experimental data, are computationally less expensive than ab initio methods. While generally less accurate, they can be useful for studying large molecules or for preliminary investigations. Methods like AM1 or PM6 could be used to obtain a qualitative prediction of the vibrational or electronic spectrum of calcium dinaphthyl di(hydrogen phosphate).

Table 3: Spectroscopic Predictions from Computational Methods

| Spectroscopic Technique | Computational Method | Predicted Data | Application |

| Infrared (IR) / Raman | DFT, MP2 | Vibrational frequencies and intensities | Aid in the interpretation of experimental spectra and structural elucidation. |

| UV-Vis | TD-DFT | Electronic transition energies and oscillator strengths | Predicts the color and electronic properties of the compound. |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Chemical shifts (¹H, ¹³C, ³¹P) and coupling constants | Assists in the assignment of NMR signals and confirmation of the molecular structure. |

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

While there are no specific studies on the catalytic activity of calcium dinaphthyl di(hydrogen phosphate), computational chemistry offers powerful tools to investigate potential reaction mechanisms and catalytic cycles if this compound were to be used as a catalyst. rsc.orgyoutube.com

DFT is the primary method for elucidating reaction pathways. beilstein-journals.org By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing transition states is a key aspect of mechanistic studies. rsc.org

For example, if calcium dinaphthyl di(hydrogen phosphate) were to catalyze a reaction, DFT calculations could be used to explore how the substrates bind to the calcium center, the role of the dinaphthyl di(hydrogen phosphate) ligands in activating the substrates, and the sequence of bond-breaking and bond-forming events. In a study of a calcium-BINOL phosphate catalyst, DFT calculations were instrumental in proposing a complete catalytic cycle for the hydrocyanation of hydrazones. beilstein-journals.org The calculations revealed the nature of the active catalytic species and explained the observed stereoselectivity. beilstein-journals.org

These computational studies can provide insights that are difficult to obtain experimentally, such as the precise geometry of transient intermediates and transition states. They can also be used to screen different potential catalysts and reaction conditions, thereby guiding experimental work. The study of the catalytic cycle of calcium-dependent ATPases, for instance, has benefited from kinetic and thermodynamic modeling, which are informed by the underlying chemical principles that can be explored computationally. nih.gov

Prediction of Crystal Packing and Intermolecular Interactions

Understanding how molecules pack together in the solid state is crucial for predicting the physical properties of a material, such as its melting point, solubility, and mechanical strength. Computational methods can be used to predict the most likely crystal packing arrangements for a given molecule.

Crystal structure prediction (CSP) is a challenging but increasingly feasible area of computational chemistry. CSP algorithms typically generate a large number of possible crystal structures (polymorphs) and then rank them based on their calculated lattice energies. These energies are often calculated using force fields specifically designed for the solid state, sometimes refined with DFT calculations that include corrections for van der Waals interactions. researchgate.net

For calcium dinaphthyl di(hydrogen phosphate), the interplay of different types of intermolecular interactions would govern its crystal packing. These include:

Ionic interactions: between the Ca²⁺ ions and the negatively charged phosphate groups.

Hydrogen bonding: involving the di(hydrogen phosphate) groups.

π-π stacking: between the aromatic naphthyl groups of adjacent molecules.

van der Waals forces: which are ubiquitous and particularly important for the large, nonpolar naphthyl moieties. mdpi.comharvard.edu

Computational methods can quantify the strength of these different interactions and predict how they will balance to form a stable crystal lattice. The analysis of intermolecular interactions in the predicted crystal structures can provide a rationale for the observed or expected physical properties of the solid material. For instance, strong hydrogen bonding networks and efficient π-π stacking would likely lead to a higher melting point and lower solubility.

Catalytic and Recognition Applications of Calcium Dinaphthyl Di Hydrogen Phosphate Complexes

Asymmetric Catalysis Mediated by Chiral Dinaphthyl Phosphate (B84403) Ligands

Chiral dinaphthyl phosphates have emerged as powerful ligands in asymmetric metal catalysis. rsc.org The combination of a calcium metal center with these chiral organophosphate ligands creates a well-defined chiral environment that can effectively induce enantioselectivity in a variety of chemical transformations. rsc.orgacs.org The principle relies on the transfer of chirality from the catalyst complex to the substrate during the reaction, resulting in the preferential formation of one enantiomer of the product. mdpi.com The C₂-symmetric backbone of the 1,1'-binaphthyl moiety is often considered beneficial for reducing the number of possible transition states, which can lead to higher enantioselectivity. dicp.ac.cn

The mechanism of enantioselection by calcium dinaphthyl phosphate complexes hinges on the formation of a highly organized transition state. In reactions such as the asymmetric hydrophosphorylation of aldehydes, it is proposed that a heterobimetallic complex, involving the calcium phosphate, coordinates to both the phosphite (B83602) nucleophile and the aldehyde substrate. mdpi.com This coordination pre-organizes the reactants within the chiral pocket of the catalyst. The nucleophilic attack of the phosphite onto the carbonyl carbon of the aldehyde then proceeds through this constrained intermediate. mdpi.com

Detailed mechanistic studies, often supported by density functional theory (DFT) calculations, help to elucidate the specific interactions responsible for stereochemical control. elsevierpure.com For instance, hydrogen-bonding interactions between the phosphate ligand and the substrate can play a crucial role in stabilizing the preferred transition state, thereby accelerating the reaction and enhancing enantioselectivity. elsevierpure.com The stereochemical outcome is dictated by the specific axial chirality (R or S) of the binaphthyl backbone, which controls the facial selectivity of the substrate's approach to the reactive center. dicp.ac.cn

The utility of catalysts derived from chiral dinaphthyl phosphate ligands has been demonstrated across a range of reactions and substrates. A prominent area of application is in carbon-carbon bond-forming reactions, such as the asymmetric Suzuki coupling. While often studied with palladium, the principles are applicable to other metal-phosphate systems. In these reactions, binaphthyl-based phosphoramidite (B1245037) ligands, which share the core chiral scaffold, have been used to synthesize sterically hindered biaryl compounds with excellent enantiomeric excesses, often exceeding 99% ee. acs.orgnih.gov

The scope of these catalysts extends to the phosphonylation of compounds containing C=X bonds (where X is O or N) and activated C=C bonds. mdpi.com For example, the hydrophosphonylation of various aromatic aldehydes using chiral bis-dinaphthol derived catalysts can yield α-hydroxyphosphonates with high optical purity. mdpi.com The reaction specificity is influenced by the electronic and steric properties of the substrate, with electron-deficient substrates sometimes exhibiting different reactivity profiles or requiring modified catalyst systems. nih.gov

Below is a representative table illustrating the substrate scope for an asymmetric Suzuki coupling reaction using a binaphthyl-based chiral ligand system, demonstrating the high yields and enantioselectivities achievable.

Table 1: Substrate Scope of Asymmetric Suzuki C–C Coupling Reactions Using a Binaphthyl-Based Chiral Catalyst System Data derived from studies on (S)-1-3@PdNPs, which utilize a binaphthyl-based phosphoramidite ligand. acs.orgnih.gov

Ion Recognition and Selective Sensing Mechanisms for Target Species

Complexes of calcium with organophosphates, such as dinaphthyl di(hydrogen phosphate), are highly effective as ion-selective sensors, particularly for calcium ions themselves or for phosphate anions. rsc.orgrsc.org The interaction between the calcium ion and the phosphate groups forms the basis of a stable and selective recognition system.

The design of effective ion receptors based on calcium phosphate complexes is guided by several key principles derived from both artificial systems and nature. nih.gov

Electrostatic and Lewis Acid-Base Interactions : The primary forces governing complex formation are electrostatic attractions and Lewis acid-base chemistry. nih.govfrontiersin.org The hard Lewis acidic calcium ion has a strong affinity for the hard Lewis basic oxygen atoms of the phosphate group. frontiersin.orgbohrium.com

Overcoming Hydration Energy : A significant challenge in anion recognition in aqueous media is the high hydration energy of species like phosphate. nih.gov The formation of a stable metal complex helps to overcome this energy barrier, making the binding process more favorable. frontiersin.org

Modularity and Tunability : The properties of the receptor can be fine-tuned by modifying the peripheral groups on the dinaphthyl rings or by changing the solvent mediator in sensor applications. rsc.orgfrontiersin.org This modularity allows for the optimization of sensitivity and selectivity for a specific target ion.

The binding of a target ion to a calcium dinaphthyl phosphate receptor can be transduced into a measurable signal using various techniques, with electrochemical methods being particularly prominent. nih.gov

Potentiometric Sensing : Ion-Selective Electrodes (ISEs) are a major application for these complexes. rsc.org An ISE typically incorporates the calcium dinaphthyl phosphate complex into a polymeric membrane (e.g., PVC), which is placed in contact with the sample solution. rsc.orgrsc.org The selective binding of the target ion (e.g., Ca²⁺) at the membrane interface generates an electrical potential difference that varies logarithmically with the ion's concentration. nih.gov These sensors can exhibit near-Nernstian responses and achieve low detection limits, sometimes in the micromolar range. rsc.org

Spectroelectrochemical Methods : Techniques like electrogenerated chemiluminescence (ECL) can be adapted for sensing organophosphates. nih.govresearchgate.net While not directly demonstrated for calcium dinaphthyl di(hydrogen phosphate), the principle involves the generation of a light signal upon electrochemical reaction, which can be modulated by the presence of the analyte. The intensity of the emitted light can be correlated to the concentration of the target species, offering a highly sensitive detection method. nih.govresearchgate.net

The performance of these sensors is highly dependent on their composition, as shown in the table below.

Table 2: Performance of Calcium Ion-Selective Electrodes with Different Mediators Data based on electrodes using calcium bis[di(p-1,1,3,3-tetramethylbutylphenyl)phosphate] as the sensor. rsc.org

Fundamental Studies on Interactions with Macromolecules and Biological Scaffolds (excluding clinical relevance)

The interactions of calcium and phosphate ions are fundamental to many biological systems. The calcium-sensing receptor (CaSR), a G-protein coupled receptor, serves as an excellent model for studying the fundamental interactions between calcium, phosphate, and a biological macromolecule. nih.gov Emerging evidence shows that extracellular phosphate ions can directly interact with the CaSR, acting as partial, non-competitive antagonists. nih.govnih.gov

This interaction is not simply a competition for the calcium binding site. Instead, phosphate appears to bind to a separate anion binding site on the receptor's extracellular domain. nih.gov This binding event modulates the receptor's conformation, making it less sensitive to activation by calcium ions. nih.gov This mechanism reveals that the CaSR can function as a broader sensor for mineral homeostasis, integrating signals from both cations (Ca²⁺) and anions (phosphate). nih.govnih.gov

Furthermore, simple calcium phosphate compounds like calcium hydrogen phosphate dihydrate (also known as brushite) are important in biomineralization. Brushite can act as a precursor to the formation of hydroxyapatite (B223615), the primary mineral component of bone and teeth. researchgate.net Studies on the crystallization of brushite and its transformation provide fundamental insights into how biological scaffolds can template and control mineral growth. researchgate.net The presence of small molecules or macromolecules can influence the nucleation rate, crystal morphology, and phase stability of these calcium phosphate minerals. researchgate.net

Nanomaterials and Advanced Composite Materials Incorporating Calcium Dinaphthyl Di Hydrogen Phosphate

Synthesis and Characterization of Nanostructured Calcium-Dinaphthyl Phosphate (B84403) Materials

While direct synthesis methods for nanostructured calcium dinaphthyl di(hydrogen phosphate) are not documented in the available literature, the synthesis of similar calcium phosphate-based nanomaterials is well-established. Common methods that could hypothetically be adapted include wet chemical precipitation, sol-gel synthesis, and hydrothermal techniques. researchgate.net

For instance, wet chemical precipitation is a prevalent method for producing various calcium phosphate nanoparticles, such as hydroxyapatite (B223615) and dicalcium phosphate dihydrate (DCPD). researchgate.netrmiq.orgchalcogen.ronih.gov This process typically involves the controlled mixing of calcium and phosphate precursor solutions, often with the addition of surfactants or polymers to regulate particle size and prevent agglomeration. nih.gov A hypothetical synthesis of calcium dinaphthyl di(hydrogen phosphate) nanoparticles could involve reacting a soluble calcium salt, like calcium nitrate (B79036) or calcium chloride, with a solution of dinaphthyl di(hydrogen phosphate) under controlled pH and temperature conditions. The use of organic solvents or co-solvents might be necessary to dissolve the aromatic naphthyl precursor. chalcogen.ro

Characterization of the resulting nanostructured material would be crucial to confirm its identity and properties. Standard techniques for analyzing calcium phosphate-based nanoparticles include:

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) would be used to visualize the morphology, size, and size distribution of the nanoparticles. rmiq.orgnih.gov For example, studies on other calcium phosphate nanoparticles have used TEM to identify particle diameters in the range of 10 to 45 nm. rmiq.org

Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) would be employed to identify the characteristic chemical bonds present, such as P-O, P=O, and the aromatic C-H bonds of the naphthyl groups, confirming the incorporation of the organic moiety. chalcogen.roresearchgate.net

Diffraction: X-ray Diffraction (XRD) would determine the crystalline structure or amorphous nature of the synthesized material. researchgate.net

Surface Analysis: Zeta potential measurements would indicate the surface charge of the nanoparticles in a colloidal suspension, which is a key factor in their stability. rmiq.org

Table 1: Potential Characterization Techniques for Nanostructured Calcium-Dinaphthyl Phosphate

| Technique | Information Provided | Example from Analogous Compounds |

| Transmission Electron Microscopy (TEM) | Particle size, morphology, and distribution. nih.gov | Mechanical agitation in synthesis can yield particles of 15-20 nm. rmiq.org |

| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration state. researchgate.netnih.gov | Can reveal nano-sized primary particles forming larger agglomerates. nist.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., PO₄³⁻, C-H). researchgate.net | Used to confirm the chemical structure of prepared calcium phosphates. chalcogen.ro |

| X-ray Diffraction (XRD) | Crystalline phase and crystallite size. researchgate.net | Can distinguish between amorphous and crystalline calcium phosphate phases. nist.gov |

| Zeta Potential Analysis | Surface charge and colloidal stability. rmiq.org | Values of -14 to -20 mV suggest good electrostatic repulsion in aqueous suspension. rmiq.org |

Integration into Hybrid Composites and Functional Frameworks

The integration of calcium phosphate materials into hybrid composites is a widely researched area, primarily for biomedical applications like bone regeneration. nih.govmdpi.com These composites aim to combine the biocompatibility and bioactivity of calcium phosphates with the mechanical properties of polymers or other materials. nih.gov

Hypothetically, nanostructured calcium dinaphthyl di(hydrogen phosphate) could be incorporated as a functional filler into a polymer matrix (e.g., chitosan, polylactic acid) to create a hybrid composite. nih.gov The large, aromatic naphthyl groups could potentially enhance the interfacial adhesion between the inorganic nanoparticle and an organic polymer matrix through non-covalent interactions, such as π-π stacking. This could lead to improved mechanical properties, such as flexural and compressive strength, as seen in other composite systems. researchgate.net

Furthermore, the compound could be used to create functional frameworks. For instance, it could be deposited on the surface of other materials, such as carbon fibers or titanium implants, to create a bioactive coating. mdpi.comresearchgate.net A study on incorporating calcium hydrogen phosphate dihydrate nanosheets into carbon fiber composites demonstrated a significant improvement in the mechanical properties of the final material. researchgate.net The presence of the phosphate groups would be expected to confer a degree of bioactivity, potentially promoting cell adhesion and growth on the surface of the material.

Table 2: Potential Applications in Hybrid Composites and Functional Frameworks

| Application Area | Role of Calcium Dinaphthyl Di(hydrogen Phosphate) | Potential Benefit |

| Polymer Nanocomposites | Functional filler | Enhanced mechanical strength and bioactivity. nih.gov |

| Bioactive Coatings | Surface modification agent | Improved biocompatibility and cell adhesion on implant surfaces. mdpi.com |

| Functional Frameworks | Building block for porous scaffolds | Provides a structure for tissue ingrowth with potential for controlled release. nih.gov |

Fundamental Research on Controlled Release Mechanisms from Nanocarriers

Calcium phosphate nanoparticles are extensively studied as nanocarriers for the controlled release of therapeutic agents. nih.govresearchgate.netnih.gov Their release mechanism is often pH-dependent; they are relatively stable at neutral pH but dissolve in the acidic environment of cellular compartments like lysosomes, leading to the release of their payload. nih.govnih.gov

If nanostructured calcium dinaphthyl di(hydrogen phosphate) were to be investigated as a nanocarrier, its release mechanism would likely be influenced by several factors:

Crystallinity: The degree of crystallinity of the nanoparticles would also affect their dissolution rate. Amorphous or less crystalline materials generally have higher solubility and faster release rates compared to their highly crystalline counterparts. nih.gov

Surface Area: Nanoparticles with a higher surface area-to-volume ratio would offer a larger interface for dissolution, potentially leading to a faster initial release. nih.gov

Fundamental research would involve loading a model compound onto or into the nanoparticles and then studying its release profile under various pH conditions that mimic physiological environments. The interaction between the loaded molecule and the dinaphthyl groups could also play a significant role in the release kinetics, possibly through hydrophobic or other non-covalent interactions.

Table 3: Factors Influencing Controlled Release from Calcium Phosphate-Based Nanocarriers

| Factor | Influence on Release | Reference |

| pH of the Environment | Increased dissolution at lower pH values (e.g., in lysosomes). | nih.govnih.gov |

| Crystallinity of Nanoparticle | Lower crystallinity often leads to faster dissolution and release. | nih.gov |

| Particle Size and Surface Area | Smaller particles with higher surface area can have faster release rates. | nih.gov |

| Nature of the Loaded Molecule | Interactions between the molecule and the nanocarrier can affect release kinetics. | researchgate.net |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Dinaphthyl Phosphate (B84403) Derivatives and Their Calcium Complexes

The core of advancing the science of calcium dinaphthyl di(hydrogen phosphate) lies in the synthesis and characterization of new derivatives. The vast chemical space offered by the dinaphthyl phosphate scaffold allows for systematic modifications to tune its electronic, optical, and coordination properties.

Future research will likely focus on:

Substituent Effects: Introducing various functional groups onto the naphthyl rings can significantly alter the compound's properties. For instance, electron-donating or withdrawing groups can modulate the electron density on the phosphate moiety, influencing its coordination behavior with calcium ions.

Chiral Derivatives: The synthesis of chiral dinaphthyl phosphate derivatives is a promising avenue. The inherent chirality of these molecules could lead to applications in asymmetric catalysis or chiral recognition.

Oligomeric and Polymeric Structures: Moving beyond monomeric calcium complexes, the design of oligomeric or polymeric structures linked by dinaphthyl phosphate units could result in materials with unique architectures and cooperative properties.

The synthesis of these novel derivatives will require advanced organic and organometallic chemistry techniques. Characterization will rely heavily on spectroscopic methods (NMR, IR, UV-Vis), X-ray crystallography, and computational modeling to elucidate their three-dimensional structures and electronic properties. The stability and reactivity of the corresponding calcium complexes will be a key area of investigation, with potential applications in catalysis and materials science. researchgate.net

Development of Multi-Component Hybrid Systems with Enhanced Functionality

The integration of calcium dinaphthyl di(hydrogen phosphate) into multi-component hybrid systems is a key strategy for creating materials with synergistic and enhanced functionalities. These systems can combine the properties of the organophosphate with other materials, such as polymers, metal-organic frameworks (MOFs), or nanoparticles.

Potential research directions include:

Polymer Composites: Dispersing calcium dinaphthyl di(hydrogen phosphate) within a polymer matrix could lead to materials with improved thermal stability, flame retardancy, or mechanical properties. The organophosphate can act as a multifunctional additive, providing both structural reinforcement and chemical functionality.

Hybrid Salts with Polyoxometalates (POMs): The creation of hybrid salts combining Zr-metal-organic polyhedra (Zr-MOP) and polyoxometalates has been shown to be effective for pesticide detoxification. researchgate.net A similar approach could be explored with calcium dinaphthyl di(hydrogen phosphate) to develop functional materials for environmental remediation. researchgate.net

Surface-Modified Nanoparticles: Coating nanoparticles (e.g., silica, titania) with a layer of calcium dinaphthyl di(hydrogen phosphate) could create functionalized surfaces with specific binding sites or catalytic activity. These materials could find use in chromatography, sensing, or targeted delivery systems.

The development of these hybrid systems will necessitate a deep understanding of interfacial chemistry and materials compatibility. Characterization techniques such as electron microscopy (SEM, TEM), atomic force microscopy (AFM), and surface-sensitive spectroscopies will be crucial for probing the structure and properties of these complex materials. rsc.org

Advancements in In Situ and Operando Characterization Methodologies

To truly understand the dynamic behavior of calcium dinaphthyl di(hydrogen phosphate) in various applications, it is essential to move beyond static, ex situ characterization. In situ and operando techniques, which allow for the real-time monitoring of materials under working conditions, will be indispensable. nsf.govresearchgate.net

Key areas for advancement include:

Spectroscopic Ellipsometry: To monitor changes in thin films of materials containing calcium dinaphthyl di(hydrogen phosphate) during processes like adsorption or reaction.

In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): To probe the crystalline structure and local coordination environment of the calcium center during thermal treatment or chemical reactions. wikipedia.org

Operando Raman and Infrared Spectroscopy: To identify reactive intermediates and understand the reaction mechanisms at a molecular level in catalytic applications. wikipedia.org

The development of specialized sample cells and environments that mimic real-world conditions (e.g., high temperature, pressure, reactive atmospheres) will be a significant challenge. aip.org The data obtained from these advanced techniques will provide unprecedented insights into the structure-function relationships of these materials. nsf.govresearchgate.net

| Characterization Technique | Information Gained | Relevance to Calcium Dinaphthyl Di(hydrogen phosphate) |

| In Situ XRD | Changes in crystalline phase and structure | Understanding thermal stability and phase transitions. |

| Operando XAS | Local coordination environment of Calcium | Probing the binding and release of molecules from the calcium center. |

| In Situ Raman/IR | Vibrational modes of functional groups | Monitoring chemical reactions and identifying intermediates. |

Data Science and Machine Learning Approaches for Material Discovery and Prediction

The vast parameter space associated with designing new dinaphthyl phosphate derivatives and hybrid materials makes a purely experimental approach time-consuming and costly. Data science and machine learning (ML) offer powerful tools to accelerate the discovery and optimization process. datasciencesociety.netuh.eduazom.com

Interdisciplinary opportunities in this area include:

High-Throughput Virtual Screening: Using computational methods to predict the properties of a large number of virtual dinaphthyl phosphate derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

Predictive Modeling: Developing ML models that can predict the properties of new materials based on their chemical structure and composition. arxiv.orgresearchgate.netfriedler.netinnovations-report.com These models can be trained on existing experimental and computational data. friedler.net

Autonomous Experimentation: Integrating ML algorithms with robotic systems to create closed-loop platforms for the automated synthesis and testing of new materials.

The success of these data-driven approaches will depend on the availability of high-quality, curated datasets. arxiv.org Collaboration between experimentalists, computational chemists, and data scientists will be crucial for building these databases and developing robust predictive models. datasciencesociety.netuh.eduquora.com

Fundamental Studies on Environmental Interactions and Transformations (academic perspective)

From an academic standpoint, understanding the fundamental interactions of calcium dinaphthyl di(hydrogen phosphate) with the environment is crucial for assessing its potential long-term impact. itrcweb.org While not intended for direct environmental release in most applications, its life cycle may involve eventual environmental exposure.

Future academic research should address:

Hydrolytic Stability: Investigating the rate and mechanism of hydrolysis of the phosphate ester bonds under various environmental conditions (pH, temperature, presence of metal ions).

Photodegradation: Studying the effect of sunlight on the degradation of the molecule, identifying the photoproducts and assessing their potential toxicity.

Sorption to Environmental Matrices: Quantifying the binding affinity of the compound to soil, sediment, and natural organic matter, which will determine its mobility in the environment. uj.ac.za

Biodegradation: Assessing the potential for microorganisms to break down the molecule, identifying the metabolic pathways and the resulting degradation products. nih.govresearchgate.netnih.gov

These studies will employ a range of analytical techniques, including chromatography (HPLC, GC-MS), spectroscopy, and radiolabeling studies. The findings will provide a scientific basis for understanding the environmental fate of this class of compounds. researchgate.net It is important to note that organophosphates are known to interact with biological systems, and understanding these interactions at a fundamental level is a key aspect of responsible material design. nih.govresearchgate.netnih.govresearchgate.net

Q & A

Q. What are the standard methodologies for synthesizing calcium phosphate derivatives, and how can purity be ensured?

Synthesis typically involves neutralization reactions between phosphoric acid and calcium precursors (e.g., calcium carbonate or chloride). For example, anhydrous CaHPO₄ is synthesized by reacting H₃PO₄ with CaCO₃ at controlled pH (3.2–4.0) and temperatures (40–50°C), followed by crystallization and drying . Purity is validated via X-ray diffraction (XRD) to confirm crystalline phases (e.g., dihydrate vs. anhydrous forms) and inductively coupled plasma (ICP) analysis for elemental composition .

Q. How can researchers characterize the crystalline structure of calcium phosphate hydrates?

XRD is the gold standard for identifying crystalline phases. For instance, dibasic calcium phosphate dihydrate (CaHPO₄·2H₂O) exhibits distinct peaks at 2θ = 11.6°, 20.9°, and 29.3°, with a measured Reference Intensity Ratio (RIR) of 1.0 for quantification . Thermogravimetric analysis (TGA) further distinguishes hydrates by quantifying water loss (e.g., ~20% mass loss for dihydrate at 100–200°C) .

Q. What factors influence the solubility of calcium phosphate compounds in aqueous systems?

Solubility is pH-dependent: Ca²⁺ concentration decreases with rising pH (2–6) but increases at pH >6 due to hydroxyapatite formation. Phosphate ion (PO₄³⁻) concentration peaks near pH 7 . Ionic strength, temperature, and competing ions (e.g., citrate) also modulate solubility. For example, CaHPO₄ dissolves readily in dilute HCl but is insoluble in ethanol .

Advanced Research Questions

Q. How can experimental design be optimized to study dissolution kinetics under physiological conditions?

Use dynamic solubility assays simulating physiological pH (7.4) and ion concentrations (e.g., 150 mM NaCl). Monitor Ca²⁺ release via atomic absorption spectroscopy (AAS) and PO₄³⁻ via colorimetric assays (e.g., molybdenum-blue method). Data from pH-dependent ion activity plots (e.g., log[Ca] vs. log[P] at varying pH) can model dissolution pathways .

Q. How do researchers resolve contradictions in reported solubility data for calcium phosphates?

Discrepancies often arise from differences in hydration state (anhydrous vs. dihydrate), particle size, and aging. For example, dihydrate CaHPO₄·2H₂O has higher aqueous solubility (0.025% at 100°C) than anhydrous forms . Standardize testing conditions (e.g., USP dissolution apparatus) and validate phase purity via XRD/Raman spectroscopy .

Q. What advanced techniques assess biocompatibility and osteoconductivity in bone tissue engineering?

- In vitro: Seed osteoblasts on CaHPO₄ scaffolds and measure proliferation (MTT assay) and differentiation (alkaline phosphatase activity) .

- In vivo: Implant scaffolds in animal bone defects and evaluate osseointegration via micro-CT and histomorphometry .

- Surface analysis: Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to monitor hydroxyapatite layer formation .

Contradictions and Mitigation Strategies

- Phase Purity vs. Bioactivity: Anhydrous CaHPO₄ has lower solubility but better compressibility for tablet formulations, while dihydrate forms favor bone regeneration . Mitigate by selecting the phase aligned with the application.

- Regulatory Limits: USP specifies CaHPO₄·2H₂O purity as 98–105%, requiring strict control of synthesis parameters (pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products